

# Spectroscopic Data for Triethyl 2-Phosphonopropionate: A Technical Guide

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## Compound of Interest

Compound Name: Triethyl 2-phosphonopropionate

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This technical guide provides a comprehensive overview of the spectroscopic data for **triethyl 2-phosphonopropionate**, a versatile reagent frequently employed in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction[1][2]. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification, purity assessment, and reaction monitoring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **triethyl 2-phosphonopropionate**. Data for proton ( $^1\text{H}$ ), carbon-13 ( $^{13}\text{C}$ ), and phosphorus-31 ( $^{31}\text{P}$ ) NMR are presented below.

## Data Presentation

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Triethyl 2-Phosphonopropionate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.18 - 4.08	m	-OCH <sub>2</sub> CH <sub>3</sub> (Phosphonate)	
4.15	q	7.1	-OCH <sub>2</sub> CH <sub>3</sub> (Ester)
2.95	dq	21.5, 7.2	-CH(CH <sub>3</sub> )P-
1.42	dd	18.5, 7.2	-CH(CH <sub>3</sub> )P-
1.32	t	7.1	-OCH <sub>2</sub> CH <sub>3</sub> (Phosphonate)
1.25	t	7.1	-OCH <sub>2</sub> CH <sub>3</sub> (Ester)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Triethyl 2-Phosphonopropionate**

Chemical Shift ( $\delta$ ) ppm	Assignment
169.5 (d, J = 5.5 Hz)	C=O
62.5 (d, J = 6.5 Hz)	-OCH <sub>2</sub> CH <sub>3</sub> (Phosphonate)
61.1	-OCH <sub>2</sub> CH <sub>3</sub> (Ester)
35.5 (d, J = 135.5 Hz)	-CH(CH <sub>3</sub> )P-
16.2 (d, J = 6.0 Hz)	-OCH <sub>2</sub> CH <sub>3</sub> (Phosphonate)
14.1	-OCH <sub>2</sub> CH <sub>3</sub> (Ester)
12.0 (d, J = 4.0 Hz)	-CH(CH <sub>3</sub> )P-

Table 3: <sup>31</sup>P NMR Spectroscopic Data for **Triethyl 2-Phosphonopropionate**

Chemical Shift ( $\delta$ ) ppm
24.7

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in **triethyl 2-phosphonopropionate**. The neat spectrum of the compound displays characteristic absorption bands.<sup>[3]</sup>

## Data Presentation

Table 4: FT-IR Spectroscopic Data for **Triethyl 2-Phosphonopropionate**

Wavenumber (cm <sup>-1</sup> )	Assignment
2982	C-H stretch (alkane)
1736	C=O stretch (ester)
1254	P=O stretch (phosphonate)
1026	P-O-C stretch

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

## NMR Spectroscopy

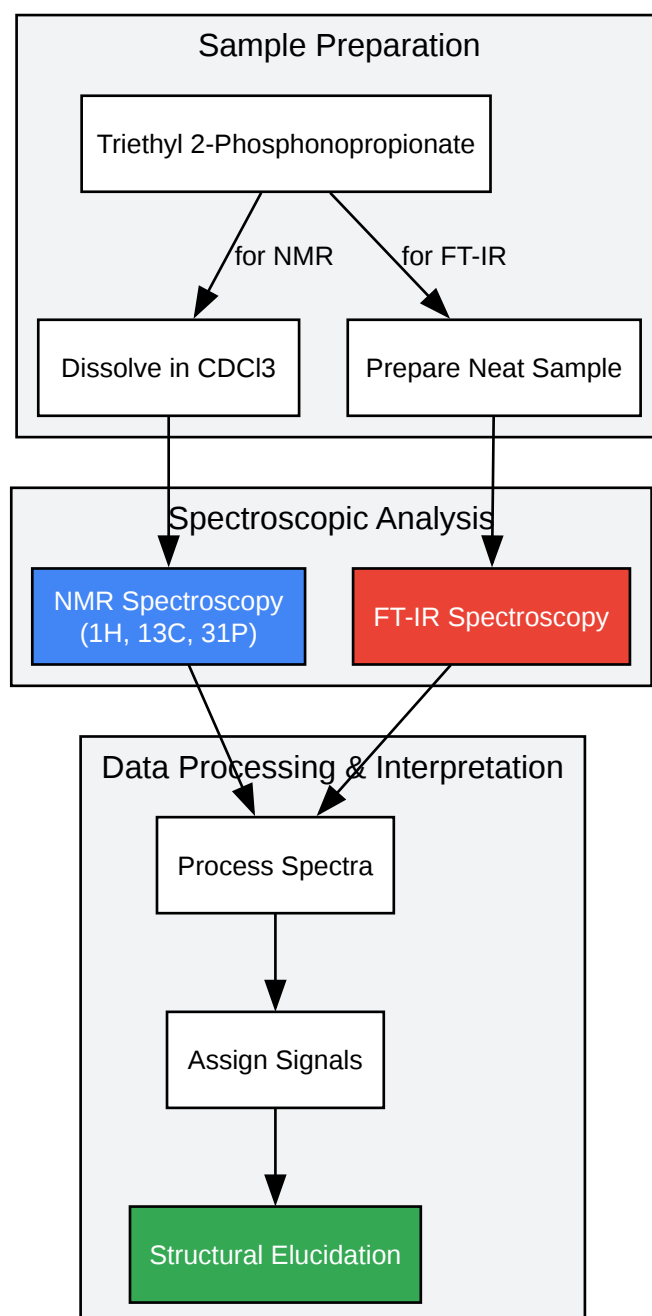
A sample of **triethyl 2-phosphonopropionate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube. <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR spectra are acquired on a high-resolution NMR spectrometer.<sup>[4]</sup> For <sup>1</sup>H and <sup>13</sup>C NMR, tetramethylsilane (TMS) is commonly used as an internal standard. For <sup>31</sup>P NMR, an external standard of 85% H<sub>3</sub>PO<sub>4</sub> is typically used.<sup>[4]</sup>

## FT-IR Spectroscopy

A drop of neat **triethyl 2-phosphonopropionate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned using an FT-IR spectrometer over the standard mid-IR range (typically 4000-400 cm<sup>-1</sup>).

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **triethyl 2-phosphonopropionate**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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- 2. alfa-chemistry.com [alfa-chemistry.com]
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